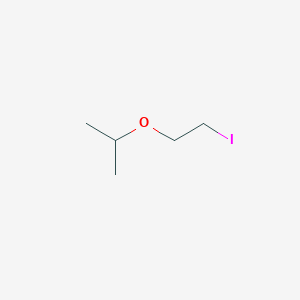

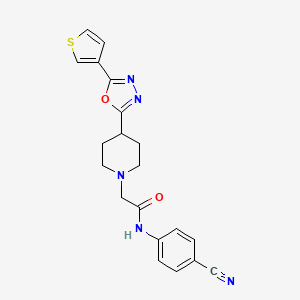

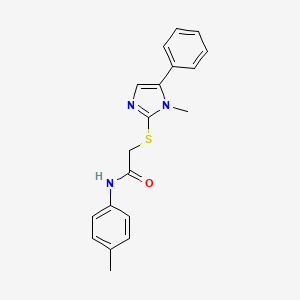

![molecular formula C26H24F3N3O4 B3001810 1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-[2-(三氟甲氧基)苯基]脲 CAS No. 1024431-81-9](/img/structure/B3001810.png)

1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-[2-(三氟甲氧基)苯基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 1-(isoquinolin-1-yl)urea, which is a class of chemicals that have been synthesized through various methods as described in the provided papers. These methods include a three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile, leading to the formation of 1-(4-haloisoquinolin-1-yl)ureas . Additionally, a green chemistry approach has been utilized to generate these compounds in water using halides and oxone as promoters . Another synthesis method involves silver triflate catalysis in DMF, which allows for the formation of a diverse range of 1-(isoquinolin-1-yl)ureas . These methods provide a foundation for the synthesis of the specific compound , although the exact synthesis details for this compound are not provided in the papers.

Synthesis Analysis

The synthesis of 1-(isoquinolin-1-yl)ureas has been achieved through innovative methods that allow for the introduction of various substituents. The three-component reaction described in paper is a novel approach that yields the haloisoquinolinyl ureas under mild conditions. The subsequent palladium-catalyzed Suzuki-Miyaura coupling reaction mentioned in the same paper suggests a pathway for further diversification of the compound. The use of water as a solvent in the synthesis process described in paper highlights an environmentally friendly aspect of the synthesis, which is an important consideration in modern chemical synthesis. The silver triflate catalyzed tandem reactions mentioned in paper indicate a method that could potentially be applied to the synthesis of the compound , given its efficiency and the good to excellent yields reported.

Molecular Structure Analysis

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the compound . However, the synthesis methods described imply that the compound could participate in reactions typical for ureas and substituted isoquinolines. For instance, the palladium-catalyzed Suzuki-Miyaura coupling reaction mentioned in paper could be relevant for further functionalization of the phenyl ring. The reactivity of the compound could also be influenced by the electron-donating methoxy groups and the electron-withdrawing trifluoromethoxy group, which could affect its participation in electrophilic and nucleophilic reactions.

Physical and Chemical Properties Analysis

科学研究应用

BRAFV600E 抑制剂:具有 4-喹唑啉氧基取代基的芳基苯基脲,其结构与所讨论化合物相似,已被确定为突变型和野生型 BRAF 激酶的有效抑制剂。其中一种化合物在小鼠肿瘤异种移植模型中显示出功效 (Holladay 等人,2011)。

结构研究:对类似化合物的研究导致了衍生物的合成和 X 射线晶体结构分析,例如 8,9-二甲氧基-4-甲基-3-苯基-2,3,5,6-四氢吡咯并[2,1-α]异喹啉碘化物,提供了对这些化合物结构方面的见解 (Bailey 等人,1995)。

核磁共振和 X 射线研究:类似的化合物已成为 1H 和 13C 核磁共振光谱和 X 射线衍射研究的主题,提供了有关其立体化学的详细信息 (Kălmăn 等人,1986)。

异喹啉衍生物的合成:已经对 N-(取代-2-(2-苯基-5,6-二氢吡咯并[2,1-a]异喹啉-3-基)苯基)-3,4-二氢异喹啉-2(1H)-甲酰胺的合成进行了研究,表明异喹啉衍生物的化学多功能性和潜在应用 (Ghosh 等人,2019)。

食欲素受体的拮抗作用:对与所讨论化合物在结构上相关的化合物进行的研究表明,它们通过阻断食欲素受体在睡眠-觉醒调节中具有潜力,表明在睡眠障碍中可能应用 (Dugovic 等人,2009)。

作用机制

Target of Action

The primary target of this compound is the sigma-2 receptor , which has been identified as Tmem97 . This receptor is a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .

Mode of Action

The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000, indicating its high specificity for the sigma-2 receptor . The interaction of the compound with the sigma-2 receptor leads to changes in intracellular calcium regulation and cholesterol homeostasis .

Biochemical Pathways

The sigma-2 receptor is involved in various physiological and pathological conditions. Its activation can relieve mechanical hyperalgesia in mouse models of chronic pain . Therefore, the compound, by acting on the sigma-2 receptor, can affect the biochemical pathways related to pain perception and response.

Pharmacokinetics

Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It also exhibits adequate, absolute oral bioavailability of 29.0% . These properties suggest that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, contributing to its bioavailability.

Result of Action

The compound has shown promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that the compound’s action on the sigma-2 receptor can lead to molecular and cellular effects that alleviate pain.

Action Environment

While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the available literature, it’s generally understood that factors such as pH, temperature, and the presence of other molecules can influence the action of a compound

未来方向

属性

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N3O4/c1-34-23-14-17-11-12-30-21(19(17)15-24(23)35-2)13-16-7-9-18(10-8-16)31-25(33)32-20-5-3-4-6-22(20)36-26(27,28)29/h3-10,14-15H,11-13H2,1-2H3,(H2,31,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMNALRSWSONHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4OC(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

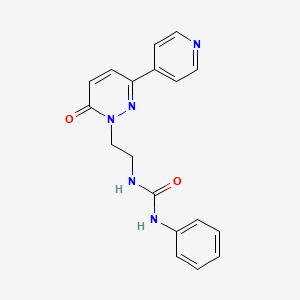

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B3001733.png)

![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B3001745.png)

![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3001746.png)

![3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3001749.png)